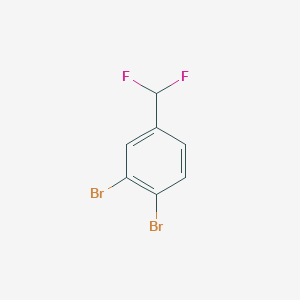

1,2-Dibromo-4-(difluoromethyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4-(difluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGBANRBDCKABL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1,2 Dibromo 4 Difluoromethyl Benzene

Transformations Involving the Carbon-Bromine Bonds

The two C-Br bonds on the aromatic ring are the primary sites for chemical modification. Their reactivity is influenced by the position of the electron-withdrawing difluoromethyl (-CHF₂) group. The -CHF₂ group at C4 exerts its influence primarily on the C-Br bond at C2 (para position) and to a lesser extent on the C-Br bond at C1 (meta position). This electronic differentiation, combined with steric factors, is key to understanding the selectivity of its reactions.

Cross-Coupling Reactions of Aryl Bromides

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. For a substrate like 1,2-Dibromo-4-(difluoromethyl)benzene (B6226358), a key consideration is the site-selectivity: which of the two C-Br bonds will react preferentially in a mono-coupling reaction. Generally, palladium-catalyzed cross-coupling reactions occur faster at sites that are more electron-deficient and less sterically hindered. lookchem.com The C-Br bond at the 2-position is para to the electron-withdrawing -CHF₂ group, making it more electron-deficient and thus likely more reactive towards oxidative addition to a Pd(0) catalyst compared to the C-Br bond at the 1-position, which is meta to the -CHF₂ group.

The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide. libretexts.orgtcichemicals.com The reaction typically employs a palladium catalyst and a base. tcichemicals.com For this compound, a selective mono-Suzuki-Miyaura coupling is expected to be achievable.

Based on studies of similar molecules like 1,4-dibromo-2-(trifluoromethyl)benzene, the first coupling reaction is anticipated to occur preferentially at the C-Br bond that is para to the electron-withdrawing group. lookchem.com In the case of this compound, this would be the bromine at the C2 position. By controlling the stoichiometry of the boronic acid (using approximately one equivalent), a mono-arylated product can be selectively synthesized. A subsequent second coupling can then be performed, potentially with a different boronic acid, to generate unsymmetrical biaryl or terphenyl systems.

Table 1: Representative Suzuki-Miyaura Reaction

| Entry | Arylboronic Acid | Expected Major Product (Mono-coupling) | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | 2-Bromo-5-(difluoromethyl)-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene |

| 2 | 4-Methoxyphenylboronic acid | 2-Bromo-5-(difluoromethyl)-4'-methoxy-1,1'-biphenyl | Pd(dppf)Cl₂ | K₃PO₄ | DMF or Toluene |

The Sonogashira coupling reaction enables the synthesis of arylalkynes by reacting an aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org This reaction is known for its mild conditions and tolerance of various functional groups. libretexts.org

Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Sonogashira reaction on this compound would be governed by the electronic effects of the -CHF₂ group. The more electrophilic C-Br bond at the 2-position is the predicted site for the initial oxidative addition of the palladium catalyst, leading to the selective formation of a mono-alkynylated product when one equivalent of the alkyne is used. libretexts.org Studies on other di-halogenated aromatics have demonstrated that such site-selectivity is a reliable strategy for synthesizing asymmetrically substituted alkynylarenes. nih.gov

Table 2: Representative Sonogashira Reaction

| Entry | Terminal Alkyne | Expected Major Product (Mono-coupling) | Typical Pd Catalyst | Typical Cu Co-catalyst | Typical Base/Solvent |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | 1-Bromo-2-(phenylethynyl)-4-(difluoromethyl)benzene | PdCl₂(PPh₃)₂ | CuI | Triethylamine/Toluene |

| 2 | (Trimethylsilyl)acetylene | 1-Bromo-4-(difluoromethyl)-2-((trimethylsilyl)ethynyl)benzene | Pd(PPh₃)₄ | CuI | Diisopropylamine/THF |

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.org The reaction typically results in the formation of a trans-alkene. organic-chemistry.org For this compound, a mono-Heck reaction would likely proceed selectively at the C2-Br bond to yield a 2-alkenyl-1-bromo-4-(difluoromethyl)benzene derivative. The choice of catalyst, ligand, and base can be optimized to achieve high yields and selectivity.

Other cross-coupling methodologies, such as Buchwald-Hartwig amination (for C-N bond formation) or Stille coupling (using organotin reagents), could also be applied. In each case, the regiochemical outcome would be dictated by the relative reactivity of the two C-Br bonds, with the C2 position being the favored site for initial reaction due to the electronic activation by the para-difluoromethyl group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

In this compound, the difluoromethyl group is electron-withdrawing. It is positioned para to the bromine at C2 and meta to the bromine at C1. Therefore, the bromine at the C2 position is significantly activated towards SNAr. In contrast, the bromine at the C1 position lacks this para-activation and is expected to be much less reactive under SNAr conditions. This difference in reactivity should allow for the selective substitution of the C2-bromine atom by strong nucleophiles such as alkoxides, thiolates, or amines, while leaving the C1-bromine atom intact. nih.gov

Formation and Reactivity of Organometallic Derivatives (e.g., Grignard Reagents, Aryllithium Compounds)

The formation of organometallic reagents like Grignard (organomagnesium) or aryllithium compounds from aryl halides is a fundamental transformation. These reagents act as potent nucleophiles or bases.

Grignard Reagents: The formation of a Grignard reagent involves the reaction of an aryl halide with magnesium metal. With this compound, selective formation of a mono-Grignard reagent would be challenging due to the similar reactivity of the two bromine atoms in this specific reaction. However, a di-Grignard reagent could potentially be formed using excess magnesium. A more controlled approach might involve a halogen-magnesium exchange reaction at low temperatures.

Aryllithium Compounds: Aryllithium species are typically formed via halogen-metal exchange by treating the aryl halide with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. This method often shows greater selectivity. For this compound, lithium-halogen exchange is expected to occur preferentially at the more sterically accessible C-Br bond or the one whose ortho-proton is most acidic. Given the ortho-relationship of the two bromines, the C-Br at position 1 might be slightly less hindered. However, the acidity of the proton at C3 (ortho to the -CHF₂ group) could direct lithiation to the adjacent C2 position. Detailed experimental studies would be required to definitively establish the regioselectivity of this transformation. Once formed, the aryllithium reagent could be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a new functional group at a specific position.

C-H Bond Activation and Functionalization in Halogenated Arenes

The direct functionalization of carbon-hydrogen (C-H) bonds in arenes has emerged as a powerful strategy for synthesizing complex molecules, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. pkusz.edu.cn In halogenated arenes like this compound, the presence of C-H bonds alongside C-Br bonds presents a significant challenge in chemoselectivity.

Transition-metal catalysis is a primary method for achieving C-H activation. nih.gov Catalysts based on palladium, rhodium, ruthenium, and iridium are often employed. nih.govmdpi.com These reactions frequently necessitate a directing group on the aromatic ring to position the metal catalyst proximally to a specific C-H bond, thereby achieving regioselectivity. pkusz.edu.cnmdpi.com For a substrate like this compound, which lacks a classical directing group, C-H activation would likely proceed with lower selectivity or require specific catalytic systems capable of discriminating between the available C-H and C-Br bonds.

The functionalization of arene C-H bonds can be achieved through various pathways, including photoredox catalysis. nih.gov For instance, a combination of rhodium and ruthenium catalysis under photochemical conditions can facilitate the C-H olefination of arenes. nih.gov Another approach involves the generation of aryl radicals from aryl halides, which can then add to another arene, although this typically results in a mixture of isomers. nih.gov Given the presence of two bromine atoms, this compound could potentially undergo C-H activation, but this would compete with reactions at the more labile C-Br bonds, such as oxidative addition in palladium-catalyzed cross-coupling reactions. The specific outcome depends heavily on the chosen catalyst and reaction conditions.

Reactions Involving the Difluoromethyl Group

The difluoromethyl (-CF2H) group is a valuable substituent in medicinal chemistry, often serving as a lipophilic isostere for hydroxyl (-OH) or thiol (-SH) groups. nih.govresearchgate.net Its unique electronic properties and ability to act as a hydrogen bond donor contribute to the enhanced metabolic stability and binding affinity of drug candidates. nih.govrsc.org

While often installed as a stable terminal group, the -CF2H moiety is not entirely inert. acs.org The hydrogen atom of the difluoromethyl group is weakly acidic, and its deprotonation can generate a nucleophilic difluoromethyl anion (Ar-CF2⁻). researchgate.netacs.org This transformation opens up avenues for further derivatization. For example, treating difluoromethyl arenes with a strong base can form a stabilized ArCF2⁻ synthon, which can then react with various electrophiles. acs.org This approach allows for the construction of benzylic Ar-CF2-R linkages, transforming the difluoromethyl group from a passive substituent into a reactive handle for molecular elaboration. acs.org

Furthermore, methods for the late-stage introduction of the -CF2H group onto aromatic rings are well-developed, often proceeding through radical or transition-metal-mediated pathways. nih.govrsc.orgnih.gov These reactions typically use reagents that deliver a difluoromethyl radical (•CF2H) or a synthetic equivalent. The development of such methods underscores the importance of this functional group in modern synthetic chemistry. rsc.org

In electrophilic aromatic substitution (EAS) reactions, the nature of the substituents on the benzene (B151609) ring dictates the position of the incoming electrophile. The difluoromethyl group, similar to the trifluoromethyl group, is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms (a strong negative inductive, or -I, effect). youtube.comlibretexts.org This effect deactivates the aromatic ring towards electrophilic attack by reducing its electron density. libretexts.org

Because the deactivating inductive effect outweighs any potential resonance donation, the difluoromethyl group acts as a meta-director. youtube.com It withdraws electron density from all ring positions but does so most strongly from the ortho and para positions. This leaves the meta positions as the least deactivated and therefore the most favorable sites for electrophilic attack. In the context of this compound, the -CF2H group at position 4 would direct an incoming electrophile to the C3 and C5 positions.

Chemoselectivity and Regioselectivity in Reactions of this compound

The reactivity of this compound is governed by the interplay of its three substituents. The two bromine atoms and the difluoromethyl group exert competing and cooperative electronic and steric effects, leading to complex challenges in predicting reaction outcomes.

The regiochemical outcome of reactions on this molecule is determined by a combination of electronic directing effects and steric hindrance.

Electronic Effects:

Bromine atoms (-Br): Halogens are deactivating groups due to their inductive electron withdrawal (-I effect). However, they possess lone pairs of electrons that can be donated into the ring via resonance (+R effect). This resonance donation stabilizes the cationic intermediates (arenium ions) formed during ortho and para attack, making halogens ortho, para-directors. libretexts.orgorganicchemistrytutor.com In this compound, the bromine at C1 directs to C6 (ortho) and C4 (para), while the bromine at C2 directs to C3 (ortho) and C5 (ortho). The para positions are already substituted.

Difluoromethyl group (-CF2H): As discussed, this is a strongly deactivating, meta-directing group. youtube.com It directs towards C3 and C5.

When multiple substituents are present, the most powerfully activating group (or the least deactivating one) typically controls the regioselectivity. In this case, both bromine and -CF2H are deactivators. However, the deactivating effect of -CF2H is significantly stronger than that of the halogens. Therefore, the directing influence of the bromine atoms would likely dominate in an electrophilic aromatic substitution, favoring substitution at the positions ortho to them.

Steric Effects: The spatial arrangement of the substituents imposes significant steric constraints.

The position C3, located between the two bulky bromine atoms, is highly sterically hindered. youtube.com

The positions C6 (ortho to C1-Br) and C5 (ortho to C2-Br and meta to -CF2H) are less hindered.

Attack at the ortho positions of a substituted ring generally becomes less favorable as the size of the existing substituent increases. libretexts.org

The table below summarizes the combined directing effects for an electrophilic aromatic substitution reaction.

| Ring Position | Electronic Influence from -Br (C1) | Electronic Influence from -Br (C2) | Electronic Influence from -CF2H (C4) | Steric Hindrance | Predicted Outcome for EAS |

| C3 | --- | Ortho (directing) | Meta (directing) | Very High | Unlikely |

| C5 | --- | Ortho (directing) | Meta (directing) | Moderate | Possible |

| C6 | Ortho (directing) | --- | --- | Low | Most Likely |

Considering both electronic and steric factors, the most probable site for electrophilic attack on this compound is the C6 position. It is electronically activated (relative to other positions) by the C1-bromine and is the least sterically hindered position.

Investigating the reaction mechanisms of this compound often involves probing the formation of key intermediates. In transition-metal-catalyzed reactions, such as Suzuki or Heck couplings, the initial step is typically the oxidative addition of a low-valent metal catalyst (e.g., Pd(0)) into one of the C-Br bonds. This would form a Pd(II)-aryl intermediate. The relative reactivity of the C1-Br versus the C2-Br bond could be influenced by both steric and electronic factors, although the differences are likely to be subtle.

In photoredox-catalyzed processes, the mechanism might involve a single-electron transfer (SET) from an excited-state photocatalyst to the aryl halide. nih.gov This generates a radical anion, which then fragments to release a bromide ion and form a sp²-hybridized aryl radical. nih.gov This radical intermediate can then engage in various bond-forming reactions. The presence of the electron-withdrawing difluoromethyl group would make the aromatic ring more susceptible to reduction, potentially facilitating the formation of such a radical anion intermediate. The selectivity of C-Br bond cleavage would again depend on the precise electronic and steric environment of each bromine atom.

After a comprehensive search for spectroscopic data on the chemical compound this compound, it has been determined that specific, publicly available experimental data for its advanced structural analysis is not available. Searches for ¹H NMR, ¹³C NMR, ¹⁹F NMR, two-dimensional NMR (like HMBC), and FT-IR spectra for this particular compound did not yield the detailed research findings necessary to populate the requested article structure.

The information found pertained to related but structurally distinct molecules such as 1,2-dibromobenzene (B107964), various other brominated and fluorinated benzene derivatives, and compounds containing the difluoromethyl group in different chemical environments. While this information provides a general context for the spectroscopic characteristics of the individual structural components of this compound, it is not sufficient to generate a scientifically accurate and specific analysis for the target compound itself.

Therefore, the requested article focusing solely on the detailed spectroscopic characterization of this compound cannot be generated at this time due to the lack of available scientific data in the public domain. Creation of such an article would require access to proprietary databases or the actual experimental synthesis and characterization of the compound.

Spectroscopic and Structural Analysis of this compound

This article details the advanced spectroscopic and structural characterization of the chemical compound this compound. The focus is on the application of Fourier Transform Raman (FT-Raman) spectroscopy, mass spectrometry (MS), and X-ray crystallography to elucidate its molecular and supramolecular features, with a particular emphasis on the role of halogen bonding in its solid-state assembly.

Spectroscopic Characterization and Advanced Structural Analysis

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure. For 1,2-Dibromo-4-(difluoromethyl)benzene (B6226358), the Raman spectrum is expected to be characterized by several key vibrational bands corresponding to the substituted benzene (B151609) ring and the difluoromethyl group.

While specific experimental Raman data for this compound is not widely published, the expected spectral features can be inferred from data on analogous brominated and fluorinated aromatic compounds. The primary vibrational modes would include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C-C Stretching: Vibrations associated with the stretching of the benzene ring carbons are expected between 1400 and 1600 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibrations are characteristically found at lower wavenumbers, generally in the 1000-1100 cm⁻¹ range for bromobenzenes. nih.gov

C-F Stretching: The C-F stretching vibrations from the difluoromethyl (-CHF₂) group would produce strong bands, typically in the 1000-1200 cm⁻¹ region.

Ring Deformation Modes: Various in-plane and out-of-plane bending and deformation modes of the benzene ring will appear at lower frequencies, providing further structural information.

The table below summarizes the anticipated FT-Raman shifts for the key functional groups in the molecule.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |

| Aromatic C-C Stretch | Benzene Ring | 1400 - 1600 |

| C-F Stretch | -CHF₂ Group | 1000 - 1200 |

| C-Br Stretch | C-Br Bonds | 1000 - 1100 |

| Ring Bending/Deformation | Benzene Ring | < 1000 |

Table 1: Predicted FT-Raman characteristic bands for this compound based on typical vibrational frequencies of related compounds.

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound (C₇H₄Br₂F₂) would exhibit distinctive features owing to the presence of two bromine atoms.

The molecular weight of this compound is 285.91 g/mol . sigmaaldrich.com Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). Consequently, the molecular ion peak ([M]⁺) will appear as a characteristic triplet pattern. The peaks will correspond to ions containing [⁷⁹Br⁷⁹Br], [⁷⁹Br⁸¹Br], and [⁸¹Br⁸¹Br] isotopes, with relative intensities of approximately 1:2:1 and m/z values centered around the calculated molecular weight.

Key fragmentation pathways for this molecule under EI conditions would likely involve:

Loss of a Bromine Atom: A major fragmentation would be the cleavage of a C-Br bond, resulting in a [M-Br]⁺ ion. This fragment would still contain one bromine atom, thus appearing as a doublet peak (1:1 ratio).

Loss of the Difluoromethyl Group: Cleavage of the C-CHF₂ bond would lead to a [M-CHF₂]⁺ ion, which would be a dibrominated fragment exhibiting the characteristic 1:2:1 isotope pattern.

Loss of Halogen and/or Side Group Fragments: Other fragments corresponding to the loss of H, F, HF, or combinations thereof are also possible. The formation of the phenyl cation [C₆H₄]⁺ (m/z = 76) or related fragments is common in the mass spectra of benzene derivatives. miamioh.edu

| Ion Fragment | Description | Predicted m/z (for ⁷⁹Br) | Isotopic Pattern |

| [C₇H₄Br₂F₂]⁺ | Molecular Ion ([M]⁺) | 284 | 1:2:1 Triplet |

| [C₇H₄BrF₂]⁺ | Loss of one Br atom ([M-Br]⁺) | 205 | 1:1 Doublet |

| [C₆H₄Br₂]⁺ | Loss of CHF₂ group ([M-CHF₂]⁺) | 234 | 1:2:1 Triplet |

| [C₆H₃F₂]⁺ | Loss of two Br atoms ([M-2Br]⁺) | 113 | Singlet |

| [C₆H₄Br]⁺ | Loss of Br and CHF₂ | 155 | 1:1 Doublet |

Table 2: Predicted major ion fragments and their isotopic patterns in the mass spectrum of this compound.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is governed by intermolecular forces.

While a specific crystal structure for this compound has not been reported in publicly accessible databases, the solid-state structures of closely related molecules, such as 1,2-dibromo-4,5-dimethoxybenzene, have been elucidated. acs.org Analysis of these related structures allows for predictions about the likely packing motifs and intermolecular interactions that would be present in the crystal of this compound. The presence of two adjacent bromine atoms and a polar difluoromethyl group suggests that its crystal packing would be heavily influenced by a combination of halogen bonding and dipole-dipole interactions, in addition to weaker van der Waals forces.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. acs.org This interaction has become a cornerstone of crystal engineering and supramolecular chemistry. acs.orgrsc.org In this compound, the bromine atoms are the primary halogen bond donors.

The bromine atoms in this compound, being attached to an electron-withdrawing aromatic ring, possess a positive σ-hole along the vector of the C-Br bond. This enables them to act as electrophilic centers and form halogen bonds with suitable electron donors (X). The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.gov

In the absence of strong Lewis base acceptors, C-Br···Br interactions are commonly observed in the crystal structures of polybrominated aromatic compounds. These interactions are characterized by distances shorter than the sum of the van der Waals radii of two bromine atoms (3.70 Å) and a C-Br···Br angle close to 180° or 90°. In a study of 1,2-dibromo-4,5-dimethoxybenzene, C-Br···Br-C links were found to govern the inter-columnar packing of the molecules. acs.org It is highly probable that similar C-Br···Br interactions play a significant role in the crystal structure of this compound. Additionally, the fluorine atoms of the -CHF₂ group or the π-system of the benzene ring could potentially act as weak halogen bond acceptors (X). nih.gov

| Interaction Type | Donor | Acceptor (X) | Typical Distance (Å) |

| C-Br···Br | C-Br | Bromine Atom | < 3.70 |

| C-Br···F | C-Br | Fluorine Atom | < 3.22 |

| C-Br···π | C-Br | Aromatic Ring π-system | Variable |

Table 3: Potential C-Br···X halogen bonding interactions in this compound.

The interplay between different non-covalent interactions dictates the final supramolecular architecture. For this compound, the crystal packing is expected to be a result of the balance between C-Br···Br halogen bonds, potential C-H···F hydrogen bonds involving the difluoromethyl group, and π-π stacking interactions between the aromatic rings.

Studies on hexasubstituted aromatic synthons have shown that C-Br···O halogen bonds can direct the formation of complex 2D supramolecular weavings. mdpi.com In the case of this compound, which lacks strong acceptor groups like carbonyls, the C-Br···Br and C-Br···F interactions are more likely to dominate. These directional interactions, along with π-π stacking, can lead to the formation of well-ordered 1D chains or 2D layered structures. rsc.orgnih.gov The specific arrangement will determine the material's bulk properties, such as melting point and density. The study of such halogen-bonded assemblies is crucial for the rational design of new functional materials with tailored solid-state properties. acs.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule. For 1,2-Dibromo-4-(difluoromethyl)benzene (B6226358), this process would involve calculating the potential energy of the molecule as a function of its bond lengths, bond angles, and dihedral angles. The presence of the difluoromethyl group (-CHF₂) introduces rotational flexibility around the C-C bond connecting it to the benzene (B151609) ring.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) |

| C-Br Bond Length (Å) | 1.90 - 1.92 |

| C-C (Aromatic) Bond Length (Å) | 1.39 - 1.41 |

| C-C (Aliphatic) Bond Length (Å) | 1.50 - 1.52 |

| C-F Bond Length (Å) | 1.35 - 1.37 |

| C-H (Aromatic) Bond Length (Å) | 1.08 - 1.09 |

| C-H (Aliphatic) Bond Length (Å) | 1.09 - 1.10 |

| C-C-C Bond Angle (°) | 118 - 122 |

| Br-C-C Bond Angle (°) | 119 - 121 |

| F-C-F Bond Angle (°) | ~106 - 108 |

Note: This data is illustrative and represents typical values for similar structures. Actual values would require specific DFT calculations.

Once the geometry is optimized, DFT is used to analyze the distribution of electrons within the molecule. This includes calculating atomic charges (e.g., using Mulliken or Natural Population Analysis) to quantify the electron density on each atom. The highly electronegative fluorine atoms in the difluoromethyl group and the bromine atoms are expected to draw electron density away from the carbon atoms and the benzene ring, resulting in a polarized molecule. The distribution of these charges is fundamental to understanding the molecule's reactivity. researchgate.net

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction. For this compound, this could involve studying its participation in reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. acs.org By calculating the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them, chemists can determine reaction pathways and activation energies. This provides a detailed, step-by-step picture of how a reaction occurs.

To predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack, reactivity descriptors derived from DFT can be calculated. Fukui functions and dual descriptors are conceptual DFT tools that identify the most reactive sites in a molecule. For this compound, these indices would likely indicate that the carbon atoms bearing bromine atoms are susceptible to certain types of reactions, and the electron-withdrawing nature of the substituents would influence the reactivity of the aromatic ring's hydrogen atoms.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting intermolecular interactions and chemical reactivity. The MEP surface is color-coded to indicate different regions of electrostatic potential:

Red: Regions of negative potential (electron-rich), typically associated with lone pairs on electronegative atoms. These sites are attractive to electrophiles.

Blue: Regions of positive potential (electron-poor), typically found around hydrogen atoms bonded to electronegative atoms or in regions of low electron density. These sites are attractive to nucleophiles.

Green/Yellow: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show significant negative potential around the fluorine and bromine atoms due to their high electronegativity and lone pairs. A region of positive potential (a "σ-hole") might be present on the bromine atoms along the C-Br bond axis, which can lead to halogen bonding interactions. The distribution of potential across the aromatic ring would be influenced by the combined electron-withdrawing effects of the substituents. mdpi.com

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. scispace.com This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scispace.comresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netirjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small HOMO-LUMO gap suggests higher reactivity. researchgate.net For this compound, the electronic properties and reactivity are influenced by the substituents on the benzene ring. The two bromine atoms, being halogens, are electron-withdrawing through induction but can also participate in resonance. The difluoromethyl group (-CF2H) is also strongly electron-withdrawing.

The distribution and energy of the HOMO and LUMO orbitals are key to understanding the molecule's behavior in chemical reactions. For instance, in electrophilic aromatic substitution, the incoming electrophile will seek regions of high electron density, which are often indicated by the locations of the HOMO. rsc.org Conversely, in nucleophilic reactions, the LUMO will indicate the sites most susceptible to attack.

Illustrative Data Table for FMO Concepts

| Parameter | Description | Significance for this compound (Predicted) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Indicates the ability to donate electrons. | The electron-withdrawing substituents are expected to lower the HOMO energy, making it a weaker electron donor than benzene. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept electrons. | The electron-withdrawing groups will also lower the LUMO energy, potentially making it a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity and stability. researchgate.net The net effect of the substituents will determine the size of the gap. |

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics, such as optical switching and data processing. The NLO response of a molecule is related to its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This arrangement can lead to a large change in dipole moment upon excitation, which is a key factor for second-order NLO activity.

Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the NLO properties of molecules, such as the first hyperpolarizability (β), a measure of the second-order NLO response. doaj.orgnih.gov Research on various halogenated and substituted aromatic compounds has shown that the nature and position of substituents significantly influence the NLO properties. doaj.orgdntb.gov.ua For a molecule to exhibit significant NLO properties, it often requires a substantial intramolecular charge transfer, which is facilitated by a small HOMO-LUMO gap. nih.gov

In the case of this compound, the molecule possesses electron-withdrawing bromine and difluoromethyl groups on a benzene ring. While a classic donor-acceptor structure is not present, the asymmetry of the substitution pattern and the polarizability of the C-Br and C-F bonds could lead to some NLO response. Computational studies on similar halogenated compounds have shown that halogens can influence the hyperpolarizability. doaj.org However, without a strong electron-donating group, the NLO response of this compound is not expected to be exceptionally high compared to molecules specifically designed as NLO chromophores with strong donor-acceptor pairs.

| First Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. | Dependent on the molecular asymmetry and intramolecular charge transfer characteristics. Its value would require specific DFT calculations. |

Quantum Chemical Descriptors and Reactivity Correlations

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and other properties. These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. nih.govnih.gov DFT calculations are a common method to obtain these descriptors. nih.gov

Key global reactivity descriptors include electronegativity (χ), chemical hardness (η), and chemical softness (S).

Electronegativity (χ) : Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is related to the HOMO-LUMO gap (η ≈ (ELUMO - EHOMO)/2). A hard molecule has a large HOMO-LUMO gap. irjweb.comirjweb.com

Chemical Softness (S) : The reciprocal of hardness (S = 1/η). A soft molecule is more reactive. irjweb.com

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. scispace.com These are crucial for predicting the regioselectivity of chemical reactions. For this compound, Fukui functions could pinpoint which of the unsubstituted carbon atoms on the ring is most susceptible to electrophilic attack, or how the bromine atoms might behave in reactions.

Illustrative Table of Quantum Chemical Descriptors

| Descriptor | Formula (Conceptual) | Predicted Influence of Substituents on this compound |

|---|---|---|

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | The electron-withdrawing groups are expected to result in a relatively high electronegativity. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | The value would depend on the calculated HOMO-LUMO gap. irjweb.com |

| Chemical Softness (S) | S = 1/η | Inversely related to chemical hardness; a key indicator of reactivity. irjweb.com |

| Electrophilicity Index (ω) | ω = μ²/2η | Measures the electrophilic power of a molecule. |

Advanced Research Applications of 1,2 Dibromo 4 Difluoromethyl Benzene and Its Derivatives

Role as Pharmaceutical Intermediates

The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. 1,2-Dibromo-4-(difluoromethyl)benzene (B6226358) provides a key structural motif—the difluoromethylated phenyl ring—that is sought after for designing new therapeutic agents.

The utility of this compound in the synthesis of bioactive molecules stems from the reactivity of its two bromine atoms. These atoms act as versatile handles for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the precise and controlled introduction of diverse molecular fragments, enabling the construction of complex molecular architectures.

This building block approach is fundamental in creating libraries of novel compounds for high-throughput screening and lead optimization. The dibromo substitution pattern allows for sequential or dual modifications, providing a pathway to complex scaffolds that are otherwise difficult to synthesize. For instance, one bromine atom can be selectively reacted to introduce a specific pharmacophore, while the second remains available for subsequent reactions to fine-tune the molecule's properties or attach a solubilizing group. This synthetic flexibility is crucial for exploring the structure-activity relationships (SAR) of a new drug candidate. The core structure is analogous to other dibromo-dihaloaromatics that are established intermediates in the synthesis of pharmaceuticals and specialty chemicals. chemimpex.com

The difluoromethyl (-CF₂H) group is of particular interest in drug design because it can significantly modulate key molecular properties that determine a drug's efficacy and pharmacokinetics. alfa-chemistry.com It is often employed as a bioisostere—a substituent that mimics the size, shape, and electronic properties of another group—for common functional groups like hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. researchgate.netnih.govnih.gov

One of the most significant roles of the -CF₂H group is its ability to act as a lipophilic hydrogen bond donor. alfa-chemistry.comresearchgate.netbohrium.com Unlike a hydroxyl group, which is a strong hydrogen bond donor but relatively polar, the -CF₂H group provides hydrogen bonding capability while simultaneously increasing lipophilicity. This dual character can enhance a molecule's binding affinity to its biological target and improve its ability to cross cellular membranes. researchgate.netnih.govresearchgate.net

The introduction of the -CF₂H group also has a profound impact on a molecule's metabolic stability. alfa-chemistry.comnih.gov Many drug candidates fail due to rapid metabolism, often involving the oxidation of C-H bonds by cytochrome P450 enzymes. Replacing a metabolically vulnerable proton or a functional group like a hydroxyl or methyl group with the more robust -CF₂H group can block these metabolic pathways. rsc.org The high strength of the C-F bond makes the difluoromethyl group resistant to enzymatic degradation, thereby increasing the drug's half-life and bioavailability. rsc.org

The effect on lipophilicity, a critical parameter for drug absorption and distribution, is nuanced. While generally considered a lipophilicity-enhancing group, the actual change in the partition coefficient (logP) upon introducing a -CF₂H group can vary. Studies on related difluoromethylated aromatic compounds show that the change in logP (ΔlogP) when replacing a methyl group with a difluoromethyl group can range from slightly decreasing (-0.1) to moderately increasing (+0.4), depending on the other substituents on the aromatic ring. researchgate.netbohrium.comnih.gov This tunability allows medicinal chemists to finely adjust the lipophilicity of a lead compound to achieve an optimal balance of solubility and membrane permeability.

| Property | Description | Impact on Drug Design |

|---|---|---|

| Bioisosterism | Serves as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. researchgate.netnih.gov | Allows for the replacement of metabolically labile groups while maintaining or improving biological activity. |

| Hydrogen Bonding | Acts as a lipophilic hydrogen bond donor. alfa-chemistry.comresearchgate.netbohrium.com | Can enhance binding affinity to protein targets and improve membrane permeability. researchgate.net |

| Lipophilicity (logP) | Generally increases lipophilicity, but the effect is context-dependent (ΔlogP from -0.1 to +0.4). bohrium.comnih.gov | Provides a tool for fine-tuning a molecule's solubility and absorption characteristics. |

| Metabolic Stability | The C-F bonds are strong and resistant to enzymatic cleavage by cytochrome P450 enzymes. rsc.orgacs.org | Increases the half-life and bioavailability of the drug by preventing metabolic breakdown. nih.gov |

Utility in Agrochemical Development

The principles that make this compound valuable in pharmaceuticals also apply to the agrochemical industry, where the development of effective and stable crop protection agents is paramount.

This compound serves as a key precursor for a new generation of agrochemicals. The agrochemical industry increasingly relies on fluorinated intermediates to develop more potent and selective pesticides, herbicides, and fungicides. nbinno.com The dibromo functionality of this compound allows for its incorporation into larger, more complex active ingredients through established cross-coupling chemistries. This enables the creation of novel molecules with tailored properties for specific agricultural applications. The presence of the difluoromethyl group is a desirable feature in modern agrochemical design, similar to its role in pharmaceuticals.

The difluoromethyl moiety is a component of several successful agrochemicals. In fungicides, compounds containing this group often function as sterol biosynthesis inhibitors, which disrupt the formation of the fungal cell membrane. jmu.edu In insecticides, certain benzoylurea (B1208200) derivatives containing fluorinated groups act by inhibiting chitin (B13524) biosynthesis, a process essential for the insect's exoskeleton development. jmu.edu

This compound provides the necessary difluoromethyl-phenyl core structure to synthesize analogs of these proven agrochemicals. By using this intermediate, researchers can systematically modify other parts of the molecule to enhance efficacy against specific pests, improve crop safety, or reduce environmental impact.

Applications in Materials Science

The unique combination of reactive bromine atoms and an electron-withdrawing difluoromethyl group makes this compound a promising monomer for the synthesis of advanced functional materials. Halogenated aromatic compounds are widely used as building blocks for high-performance polymers and organic electronic materials. chemimpex.com

The two bromine atoms allow the molecule to act as a monomer in various polycondensation reactions, such as Suzuki or Stille polymerization. These reactions can produce conjugated polymers with tailored electronic and photophysical properties. The incorporation of the difluoromethyl group into the polymer backbone can significantly influence the final material's characteristics. For example, it can enhance thermal stability, solubility in organic solvents, and, most importantly, tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. jmaterenvironsci.com

This energy-level tuning is particularly critical in the field of organic electronics, especially for Organic Light-Emitting Diodes (OLEDs). The HOMO and LUMO levels of the materials used in the emissive and transport layers of an OLED determine the device's efficiency, color purity, and operational stability. jmaterenvironsci.comresearchgate.net Fluorinated aromatic units, such as those derived from this compound, are often incorporated into OLED materials to achieve deep blue emission and improve charge injection and transport properties. rsc.orgnih.gov Therefore, this compound is a valuable building block for creating novel host and emitter materials for next-generation displays and solid-state lighting.

Synthesis of Functional Polymers and Oligomers

The di-bromo functionality of this compound allows it to serve as a monomer in various polymerization reactions, leading to the formation of conjugated polymers and oligomers with tailored electronic and physical properties. The incorporation of the difluoromethyl (-CHF2) group is particularly strategic, as it can enhance solubility, influence polymer morphology, and modulate the electronic characteristics of the resulting materials. nih.gov

One of the key polymerization techniques applicable to this monomer is Yamamoto polymerization . This nickel-mediated cross-coupling reaction is advantageous as it facilitates the homopolymerization of dihalogenated aromatic compounds, providing a direct route to conjugated polymer networks. researchgate.net By using monomers like this compound, it is possible to synthesize poly(phenylene)s and related structures where the -CHF2 group can impart desirable properties for applications in materials science. researchgate.netutexas.edu

Furthermore, this compound is a suitable monomer for palladium-catalyzed cross-coupling polymerizations such as Suzuki-Miyaura and Stille couplings. These methods are fundamental in synthesizing a wide array of conjugated polymers, including poly(phenylene vinylene) (PPV) and poly(phenylene ethynylene) (PPE) derivatives. rsc.orgtaylorfrancis.com For instance, in a Suzuki-Miyaura polymerization, this compound could be reacted with a diboronic acid ester derivative to yield a functionalized polymer. The properties of such polymers are of great interest for organic electronics.

The synthesis of poly(thienylene phenylene) with bromoaryl groups on its side chains has been achieved through Migita–Kosugi–Stille coupling polycondensation, highlighting the potential for chemoselective polymerization of brominated monomers. rsc.org

Development of Liquid Crystalline Materials

The pursuit of novel liquid crystalline materials with advanced properties has led researchers to explore molecules with unique shapes and electronic characteristics. The difluoromethyl group is a known substituent in the design of liquid crystals, where it can influence mesomorphic behavior due to its size and high electronegativity. nih.govbiointerfaceresearch.com

This compound serves as a precursor for bent-core liquid crystals , also known as "banana liquid crystals". nih.govorganic-chemistry.orgresearchgate.net These materials are of significant interest due to their potential to form polar and chiral superstructures from achiral molecules, leading to unique electro-optical properties. biointerfaceresearch.comorganic-chemistry.org The synthesis of such materials often involves the elaboration of a central core, for which derivatives of this compound are well-suited. For example, the bromine atoms can be replaced through cross-coupling reactions to attach mesogenic units, thereby constructing the final bent-core molecule. The presence of the -CHF2 group on the central phenyl ring can significantly impact the molecular packing and, consequently, the type of liquid crystalline phases observed. researchgate.netresearchgate.net

The synthesis of new homologous series of fluorinated liquid crystals has demonstrated that the introduction of fluorine substituents can lead to a reduction in transition temperatures and affect the stability of different mesophases. biointerfaceresearch.com Specifically, the synthesis of difluoro-substituted Schiff base liquid crystals has shown that while shorter terminal alkoxy chains favor the nematic phase, longer chains can induce the smectic A phase. nih.gov

| Parameter | Influence of -CHF2 Group on Liquid Crystals |

| Mesophase Behavior | Can induce or stabilize specific liquid crystalline phases (e.g., nematic, smectic). nih.gov |

| Transition Temperatures | Generally lowers melting and clearing points. biointerfaceresearch.com |

| Electro-optical Properties | Can enhance dielectric anisotropy and influence switching behavior. |

| Molecular Packing | The steric and electronic nature of the -CHF2 group affects intermolecular interactions. researchgate.net |

Electronic Materials and Optoelectronic Devices

The development of high-performance organic electronic and optoelectronic devices relies on the design of novel organic semiconductors with optimized charge transport properties and stability. This compound is a promising starting material for the synthesis of such materials, particularly for applications in Organic Field-Effect Transistors (OFETs) . frontiersin.orgrsc.orgyoutube.com

The performance of OFETs is highly dependent on the molecular structure of the organic semiconductor. frontiersin.orgyoutube.com The introduction of fluorine atoms or fluorinated alkyl groups like -CHF2 is a common strategy to improve device performance. The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the semiconductor, which can lead to enhanced stability against oxidation (air stability) and improved charge injection from high work function electrodes like gold.

Through palladium-catalyzed cross-coupling reactions, the bromine atoms of this compound can be substituted with various aromatic or heteroaromatic units to construct extended π-conjugated systems. capes.gov.brgoogle.com These reactions provide access to a wide range of potential organic semiconductors whose electronic properties are fine-tuned by the -CHF2 group. For example, derivatives of this compound could be used to synthesize materials similar to dibenzo[d,d′]thieno[3,2-b;4,5-b′]dithiophene (DBTDT), a pentacene (B32325) analogue known for its high ionization potential and thermal stability, making it valuable for plastic organic electronics. capes.gov.br

Building Block for Complex Aromatic Systems

The presence of two adjacent bromine atoms and a difluoromethyl group makes this compound an excellent scaffold for the synthesis of highly substituted and complex aromatic compounds.

Synthesis of Polyhalogenated Aromatics

Further halogenation of this compound can lead to polyhalogenated aromatic compounds, which are useful intermediates in organic synthesis and materials science. Electrophilic aromatic substitution reactions can be employed to introduce additional halogen atoms onto the benzene (B151609) ring. wikipedia.orglibretexts.org

The directing effects of the existing substituents (two bromine atoms and a -CHF2 group) will determine the position of the incoming halogen. The difluoromethyl group is deactivating and meta-directing, while the bromine atoms are deactivating but ortho-, para-directing. The interplay of these electronic effects, along with steric hindrance, will influence the regioselectivity of the halogenation reaction. For instance, bromination of benzene derivatives is a classic example of electrophilic aromatic substitution. libretexts.orgmsu.edu While specific studies on the further halogenation of this compound are not widely reported, the principles of electrophilic aromatic substitution suggest that under controlled conditions, it is possible to synthesize tri- or tetra-halogenated derivatives.

Access to Multi-substituted Benzenes

The two bromine atoms in this compound can be selectively replaced through sequential cross-coupling reactions to build complex, unsymmetrically substituted benzene derivatives. nih.govnih.gov This is a powerful strategy for creating molecules with tailored properties for various applications.

Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between aryl halides and organoboron compounds. beilstein-journals.orgrsc.org Due to the different electronic environments of the two bromine atoms in this compound, it is often possible to achieve regioselective mono-substitution by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid, the choice of catalyst, and the reaction temperature. nih.govnih.gov The remaining bromine atom can then be subjected to a second, different cross-coupling reaction to introduce another substituent, leading to a multi-substituted, unsymmetrical product. nih.gov

Similarly, Sonogashira coupling , which involves the reaction of aryl halides with terminal alkynes, can be employed. organic-chemistry.orgnih.govrsc.org This reaction is instrumental in synthesizing arylalkynes, which are important components in many functional materials. The sequential Sonogashira coupling of this compound would provide access to a variety of di-alkynyl or mono-alkynyl-mono-aryl substituted benzenes. The success of such sequential reactions relies on the differential reactivity of the two C-Br bonds.

The following table summarizes the key cross-coupling reactions applicable to this compound for the synthesis of multi-substituted benzenes.

| Reaction | Reactant | Product Type | Significance |

| Suzuki-Miyaura Coupling | Arylboronic acids/esters | Biaryls, terphenyls | Construction of conjugated systems for electronic materials. beilstein-journals.orgnih.gov |

| Sonogashira Coupling | Terminal alkynes | Arylalkynes, enediynes | Building blocks for polymers, pharmaceuticals, and molecular electronics. organic-chemistry.orgnih.gov |

| Heck Coupling | Alkenes | Substituted alkenes | Formation of stilbene-like structures for optoelectronic applications. |

| Buchwald-Hartwig Amination | Amines | Arylamines | Synthesis of charge-transporting materials and pharmaceutical intermediates. |

Future Research Directions and Emerging Methodologies

Development of Sustainable and Economically Viable Synthetic Routes

The traditional synthesis of halogenated aromatic compounds often involves harsh conditions and environmentally persistent solvents. rsc.org Future research on 1,2-Dibromo-4-(difluoromethyl)benzene (B6226358) will prioritize the development of sustainable and economically viable synthetic pathways that minimize waste and hazard.

Current research in green chemistry offers several avenues for the synthesis of related compounds. Electrophilic aromatic substitution, a fundamental reaction for introducing halogens, is being reinvented with more eco-friendly approaches. taylorfrancis.com For instance, methods using sodium bromide with an oxidizer like sodium hypochlorite (B82951) (bleach) in greener solvent systems like ethanol/acetic acid have been developed for the bromination of activated aromatic rings, avoiding the use of hazardous elemental bromine. acs.org Another sustainable approach is electrocatalytic halogenation, which can use simple halide salts like sodium chloride or sodium bromide as the halogen source, with water as a solvent and electricity as the "reagent," thereby reducing chemical waste. researchgate.net

Future synthetic strategies for this compound could build upon these principles. Research could focus on adapting mild, indole-catalyzed bromination protocols that work for a wide range of aromatic substrates, including those sensitive to oxidation. rsc.org The use of cost-effective and recyclable catalysts, such as certain metal-organic frameworks (MOFs) or metal complexes immobilized on solid supports like cellulose, represents a key direction for sustainable production. wise-materials.org These heterogeneous catalysts can be easily separated from the reaction mixture and reused, lowering costs and environmental impact. wise-materials.org

Table 1: Potential Sustainable Reagents and Approaches for Synthesis

| Approach | Reagent/System | Potential Advantage |

| Green Bromination | NaBr / NaOCl in Acetic Acid/Ethanol | Avoids use of hazardous liquid Br₂, uses common and safer reagents. acs.org |

| Electrocatalysis | NaCl or NaBr / Electricity | Uses simple salts as halogen source, reduces chemical oxidant waste. researchgate.net |

| Organocatalysis | Indole catalyst with NBS/NCS | Mild reaction conditions, suitable for sensitive substrates. rsc.org |

| Heterogeneous Catalysis | Metal catalysts on solid supports (e.g., MOFs, cellulose) | Catalyst recyclability, ease of product purification, reduced metal leaching. wise-materials.org |

| Green Solvents | Water, Ethanol, or solvent-free conditions | Reduced environmental impact from volatile organic compounds (VOCs). nih.gov |

Exploration of Novel Catalytic Systems for Selective Transformations

The two bromine atoms and the difluoromethyl group on the benzene (B151609) ring provide distinct handles for selective chemical transformations. Future research will heavily focus on novel catalytic systems that can precisely target one or more of these sites. The bromine atoms are ideal substrates for a vast array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in constructing more complex molecules.

Recent advances in catalysis show that the selectivity of such transformations can be finely tuned. For example, heterogeneous single-atom nickel catalysts on carbon nitride have demonstrated remarkable versatility. acs.org By simply changing the ligands—from bidentate to monodentate—the catalytic system can be switched from promoting C-C coupling to favoring C-N or C-O bond formation at aryl halide positions. acs.org This type of tunable reactivity offers a powerful tool for selectively functionalizing one or both bromine atoms on this compound.

Furthermore, photocatalytic methods are emerging as a powerful strategy for activating and functionalizing organic molecules under mild conditions. mdpi.com Research into photocatalytic systems could uncover pathways for novel reactions, such as the direct C-H functionalization of the aromatic ring or transformations involving the difluoromethyl group. The development of catalysts for late-stage functionalization (LSF) is particularly relevant, as it allows for the modification of complex molecules without requiring a complete re-synthesis, saving time, chemicals, and solvents. wise-materials.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers significant advantages over traditional batch processing. nih.gov These benefits, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, are particularly relevant for the synthesis and functionalization of polyhalogenated compounds, which can involve highly exothermic or hazardous reactions. beilstein-journals.orgunimi.it

The integration of flow chemistry is a promising future direction for this compound. Continuous-flow reactors can enable the safe use of highly reactive reagents, such as elemental fluorine or organolithium compounds, by ensuring that only small volumes are reacting at any given moment. nih.govscispace.com This technology has already been successfully applied to the synthesis of various fluorinated and difluoromethylated compounds, including the controlled isomerization of gem-difluoroalkenes and the synthesis of α-CF₂H-substituted ketones. mdpi.comnih.gov The application of flow synthesis can lead to higher yields, better selectivity, and easier scale-up from laboratory research to industrial production. beilstein-journals.org

Moreover, the modular nature of flow systems allows for the "telescoping" of multiple synthetic steps into a single, continuous process, incorporating in-line purification and analysis. nih.gov The combination of flow chemistry with automation and robotics can facilitate the rapid synthesis of libraries of derivatives based on the this compound scaffold for screening in drug discovery or materials science. nih.gov The advent of low-cost, 3D-printed photoflow reactors further lowers the barrier to entry for academic and industrial labs to leverage these advanced synthetic capabilities. nih.gov

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding the mechanism, kinetics, and intermediate species of a chemical reaction is crucial for its optimization and control. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) monitoring are becoming indispensable tools. For reactions involving this compound, these techniques can provide real-time data without the need for offline sampling, which can be disruptive and may not capture transient or unstable intermediates. nih.govup.ac.za

Techniques such as Fourier-transform infrared (FTIR), Raman, and UV-Vis spectroscopy can be implemented using fiber-optic probes inserted directly into a reactor. This allows chemists to track the concentration of reactants, products, and key intermediates as the reaction progresses. For example, in-situ FTIR could monitor the progress of a cross-coupling reaction by tracking the disappearance of the characteristic C-Br vibrational bands and the appearance of new bands corresponding to the newly formed bond. This real-time information is invaluable for determining reaction endpoints, identifying reaction kinetics, and detecting the formation of any unwanted byproducts.

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful in-situ technique, specifically for detecting and characterizing radical intermediates that may be involved in photocatalytic or certain electrochemical reactions. up.ac.za By applying these advanced analytical methods, researchers can gain a deeper mechanistic understanding of the transformations of this compound, leading to more efficient, selective, and robust chemical processes.

Table 2: In-Situ Monitoring Techniques and Their Applications

| Technique | Information Gained | Potential Application for this compound |

| FTIR Spectroscopy | Functional group changes, reactant/product concentrations, kinetics. | Monitoring cross-coupling reactions, substitutions, or functionalization of the CF₂H group. |

| Raman Spectroscopy | Molecular vibrations, crystal lattice modes, complementary to FTIR. | Characterizing solid-phase catalysts or monitoring reactions in aqueous media. |

| UV-Vis Spectroscopy | Changes in electronic structure, concentration of chromophores. | Following reactions involving conjugated systems or colored intermediates/products. |

| EPR Spectroscopy | Detection and identification of radical species. | Investigating mechanisms of photocatalytic or radical-initiated reactions. up.ac.za |

Deep Learning and AI-Driven Molecular Design and Reaction Prediction

Artificial intelligence (AI) and deep learning are revolutionizing chemical research by accelerating discovery and optimizing processes. researchgate.net These technologies are particularly suited to address challenges in the synthesis and application of molecules like this compound. Future research will increasingly leverage AI to predict reaction outcomes and to design novel molecules with tailored properties.

One major application is the prediction of reaction selectivity. For a molecule with multiple potential reaction sites, such as the different carbon atoms on the benzene ring, AI models can predict the most likely site of reaction for electrophilic aromatic substitution or other transformations. rsc.org Machine learning models trained on vast databases of chemical reactions have achieved high accuracy in predicting the regioselectivity of halogenations, potentially saving significant experimental effort. rsc.org

Generative AI models represent another frontier. These models can perform "inverse design," where a desired set of properties is specified, and the AI proposes novel molecular structures that are predicted to exhibit those properties. Starting with the this compound scaffold, a generative model could suggest modifications—such as adding specific functional groups at the bromine positions—to optimize the molecule for a particular application, like a liquid crystal or a pharmaceutical intermediate. By integrating synthetic accessibility scores, these models can propose molecules that are not only functional but also synthesizable.

Table 3: Applications of AI in Research on Halogenated Aromatics

| AI Application | Description | Relevance to this compound |

| Reaction Prediction | Models predict products, yields, and optimal conditions for a given set of reactants. | Predicts outcomes of coupling reactions or functionalizations, reducing trial-and-error. researchgate.net |

| Regioselectivity Prediction | Identifies the most probable site of reaction on a multifunctional molecule. | Predicts the site of further substitution on the aromatic ring. rsc.org |

| Generative Molecular Design | Algorithms create novel molecular structures with desired properties (inverse design). | Designs new derivatives for materials or biological applications based on the core structure. |

| Retrosynthesis Planning | AI suggests synthetic pathways for a target molecule from available starting materials. | Proposes efficient and novel synthetic routes to the target compound and its derivatives. |

Elucidation of Complex Intermolecular Interactions and Self-Assembly in Halogenated Systems

The presence of halogen atoms in a molecule can give rise to a specific and highly directional non-covalent interaction known as halogen bonding. This interaction, where the electropositive region on a halogen atom (the σ-hole) is attracted to a Lewis base (e.g., a nitrogen or oxygen atom), is a powerful tool in crystal engineering and supramolecular chemistry. The two bromine atoms in this compound make it an excellent candidate for forming such interactions.

Future research will likely explore how this compound self-assembles in the solid state and in solution. By studying its crystal structure, researchers can elucidate the network of intermolecular interactions, including halogen bonds (Br···Br or Br···O/N) and hydrogen bonds (potentially involving the C-H of the CF₂H group), that dictate its packing arrangement. Such studies have revealed that intermolecular Br···Br interactions can lead to the formation of one-dimensional chain structures in related dibromobenzene derivatives.

Understanding and controlling these interactions is key to designing new materials. The self-assembly of halogenated molecules on surfaces is being investigated for applications in nanoscale electronic devices. mdpi.com By carefully designing molecules that can form well-ordered two-dimensional networks through halogen bonding, it may be possible to create functional surfaces with tailored electronic or optical properties. The interplay between the two bromine atoms and the polar difluoromethyl group in this compound could lead to unique and complex self-assembly behaviors that are ripe for exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.